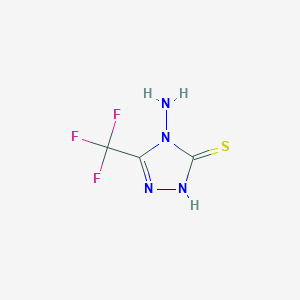

4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-amino-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3N4S/c4-3(5,6)1-8-9-2(11)10(1)7/h7H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUZXHZTENNONS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=S)N1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381707 | |

| Record name | 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24848-20-2 | |

| Record name | 24848-20-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

An In-depth Technical Guide to the Synthesis and Characterization of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

Foreword: The Significance of Fluorinated Triazoles in Modern Chemistry

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its metabolic stability, unique electronic properties, and capacity for diverse biological interactions.[1][2] The incorporation of a trifluoromethyl (-CF₃) group often enhances a molecule's lipophilicity, metabolic stability, and binding affinity, making it a highly sought-after functional group in drug design. When combined with the versatile 3-thiol and 4-amino functionalities, the resulting molecule, this compound, emerges as a compound of significant interest. Its established application as a highly effective corrosion inhibitor for steel is a testament to its unique electrochemical properties, while its structural motifs suggest a broad, yet-to-be-explored potential in medicinal chemistry.[3][4]

This guide serves as a comprehensive resource for researchers and drug development professionals, providing a detailed, field-proven methodology for the synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the protocol. Furthermore, it establishes a self-validating framework for characterization, ensuring the unequivocal confirmation of the target molecule's identity and purity.

Part 1: Synthesis Methodology

The synthesis of this compound is efficiently achieved through the acid-catalyzed cyclization of a thiocarbohydrazide with trifluoroacetic acid. This one-pot reaction is robust and provides the target compound in high yield.[3]

Principle of the Synthesis

The core of this synthesis is a cyclocondensation reaction. Thiocarbohydrazide, with its multiple nucleophilic nitrogen centers, reacts with the electrophilic carbonyl carbon of trifluoroacetic acid. The reaction proceeds through an N-acylthiocarbohydrazide intermediate which, under the thermal conditions of reflux, undergoes intramolecular cyclization and dehydration to form the stable 1,2,4-triazole ring. Water serves as an effective and environmentally benign solvent for this transformation.

Experimental Protocol

This protocol is adapted from a validated synthetic method.[3]

Table 1: Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |

| Thiocarbohydrazide | CH₆N₄S | 106.15 | 10.6 g (0.1 mol) | Starting Material |

| 2,2,2-Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | 11.4 g (0.1 mol) | Reagent & CF₃ Source |

| Water (Deionized) | H₂O | 18.02 | 30 mL + 10 mL | Solvent & Wash |

| Round-bottom flask (100 mL) | - | - | 1 | Reaction Vessel |

| Reflux Condenser | - | - | 1 | Vapors Condensation |

| Magnetic Stirrer with Heating Mantle | - | - | 1 | Agitation & Heat |

| Buchner Funnel and Flask | - | - | 1 | Filtration |

| Filter Paper | - | - | As needed | Filtration |

Step-by-Step Procedure:

-

Charging the Reactor: In a 100 mL round-bottom flask, combine thiocarbohydrazide (10.6 g, 0.1 mol) and 2,2,2-trifluoroacetic acid (11.4 g, 0.1 mol).[3]

-

Solvent Addition: Add 30 mL of deionized water to the flask.

-

Reaction Setup: Equip the flask with a magnetic stir bar and a reflux condenser. Place the setup on a heating mantle with magnetic stirring capabilities.

-

Reaction Execution: Heat the mixture to reflux and maintain constant stirring for 5 hours.[3] The reaction mixture will become a homogeneous solution.

-

Work-up and Isolation:

-

After 5 hours, remove the heat source and allow the reaction mixture to cool to room temperature.

-

Filter the resulting solid precipitate using a Buchner funnel.

-

Wash the collected solid residue with 10 mL of cold deionized water to remove any unreacted starting materials or water-soluble impurities.[3]

-

-

Purification: The crude product can be further purified by recrystallization from water to yield the final compound as colorless crystals.[3]

Synthetic Workflow Diagram

Caption: Comprehensive workflow for the characterization of the target compound.

Spectroscopic and Physical Data

The following data are based on reported values for the target compound and spectroscopic principles for related structures. [3][5][6][7] Table 2: Summary of Characterization Data

| Technique | Expected/Reported Results | Purpose |

| Melting Point | 140.3–141.0 °C [3] | Purity assessment and identification |

| ¹³C NMR (CDCl₃) | ~156 ppm (C=S), ~145 ppm (C-CF₃), ~119 ppm (quartet, -CF₃) [3] | Confirms carbon backbone and CF₃ group |

| ¹H NMR (DMSO-d₆) | ~13.5-14.0 ppm (s, 1H, SH), ~5.8-6.0 ppm (s, 2H, NH₂) | Confirms proton environment |

| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch), ~2700-2550 (S-H stretch), ~1620 (C=N stretch), ~1100-1200 (C-F stretch) | Identifies key functional groups |

| Mass Spec. (MS) | Molecular Formula: C₃H₃F₃N₄S. [8]Expected [M+H]⁺: m/z 185.01 | Confirms molecular weight and formula |

| Elemental Analysis | Calculated for C₃H₃F₃N₄S: C, 19.57%; H, 1.64%; N, 30.43%. Found: C, 19.45%; H, 1.59%; N, 30.06%. [3] | Confirms elemental composition and purity |

In-Depth Analysis

-

NMR Spectroscopy: The ¹³C NMR spectrum is particularly diagnostic. The trifluoromethyl carbon (-CF₃) signal appears highly upfield at approximately -119 ppm due to the strong shielding effect of the fluorine atoms, often showing a quartet splitting pattern due to C-F coupling. [3]The triazole ring carbons appear in the aromatic region. In the ¹H NMR spectrum, the protons of the amino (-NH₂) and thiol (-SH) groups are typically observed as singlets. Their chemical shifts can be concentration-dependent, and they will exchange with D₂O, leading to their disappearance from the spectrum, which is a useful confirmation technique.

-

FT-IR Spectroscopy: The presence of a broad absorption band in the 3300-3100 cm⁻¹ region is characteristic of the N-H stretching vibrations of the amino group. A weaker band around 2700-2550 cm⁻¹ indicates the S-H stretch, confirming the thiol tautomer. [7]It is important to note that 1,2,4-triazole-3-thiols can exist in a thione-thiol tautomeric equilibrium. [9]The presence of a strong C=N stretching vibration near 1620 cm⁻¹ is also a key indicator of the triazole ring structure. [5]

-

Elemental Analysis: The close correlation between the calculated and experimentally found percentages of Carbon, Hydrogen, and Nitrogen provides strong evidence for the compound's purity and empirical formula. [3]

Part 3: Known and Potential Applications

While the synthesis and characterization form the core of this guide, understanding the compound's utility is paramount for guiding future research.

-

Corrosion Inhibition: The primary reported application of this compound is as a highly effective corrosion inhibitor for low-carbon steel in acidic environments like hydrochloric acid. [3][4][10]Its efficacy is attributed to the multiple adsorption centers (N and S atoms) that facilitate the formation of a protective film on the metal surface. [3]The thiol group, in particular, is known for its strong affinity for metal surfaces. [3]

-

Medicinal Chemistry Scaffold: The 1,2,4-triazole-3-thiol moiety is a privileged scaffold in drug discovery. [1]Derivatives have demonstrated a vast range of biological activities, including antimicrobial, antifungal, anticancer, and anticonvulsant properties. [11][12][13][14]The presence of the trifluoromethyl group could potentially enhance these activities. Therefore, this compound serves as a valuable starting material for the synthesis of new Schiff bases and other derivatives with potential therapeutic applications.

Conclusion

This technical guide provides a robust and validated framework for the synthesis and comprehensive characterization of this compound. By integrating detailed protocols with the underlying scientific principles, it equips researchers with the necessary knowledge to produce and verify this valuable chemical entity. The compound's proven utility in materials science as a corrosion inhibitor, combined with the latent potential of its fluorinated triazole-thiol scaffold in medicinal chemistry, marks it as a subject worthy of continued investigation and development.

References

-

Synthetic pathway of thiosemicarbazides (1–12) and 1,2,4-triazoles... - ResearchGate. Available at: [Link]

-

Abd El‐Azim, M. H. M., Assy, M. G., Khalil, M. I., & Selim, Y. A. (2020). Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Journal of Heterocyclic Chemistry, 57(8), 3153–3160. Available at: [Link]

-

Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives | Request PDF - ResearchGate. Available at: [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - NIH. Available at: [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. Available at: [Link]

-

Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC - NIH. Available at: [Link]

-

4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC - NIH. Available at: [Link]

-

Gumrukcuoglu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Available at: [Link]

-

4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment - PubMed. Available at: [Link]

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - MDPI. Available at: [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available at: [Link]

-

Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry - ResearchGate. Available at: [Link]

-

(PDF) 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - ResearchGate. Available at: [Link]

-

Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [11][15][16]triazole-3-thiol derivatives and Antifungal activity - ResearchGate. Available at: [Link]

-

Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed. Available at: [Link]

-

Synthesis and evaluation of 4-amino-5-phenyl-4H--[11][15][16]triazole-3-thiol derivatives as antimicrobial agents | Semantic Scholar. Available at: [Link]

-

FT‐IR spectrum of 4‐amino‐5‐methyl‐4H‐1,2,4‐triazole‐3‐thione (a), SMA... - ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Available at: [Link]

-

Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC - NIH. Available at: [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives - Istanbul University Press. Available at: [Link]

-

This compound - PubChemLite. Available at: [Link]

-

Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti- - Ginekologia i Poloznictwo. Available at: [Link]

-

(PDF) Thiosemicarbazides: Synthesis and reactions - ResearchGate. Available at: [Link]

-

Safety Data Sheet: Trifluoroacetic acid (TFA) - Carl ROTH. Available at: [Link]

-

Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - MDPI. Available at: [Link]

-

4-amino-5-methyl-4H-1,2,4-triazole-3-thiol - PubChem. Available at: [Link]

-

Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) - Oriental Journal of Chemistry. Available at: [Link]

-

The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method - JOCPR. Available at: [Link]

-

4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol Request for Quotation - ChemBK. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 3. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 6. researchgate.net [researchgate.net]

- 7. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 8. PubChemLite - this compound (C3H3F3N4S) [pubchemlite.lcsb.uni.lu]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Sci-Hub. Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines / Journal of Heterocyclic Chemistry, 2020 [sci-hub.st]

A Deep Dive into the Spectroscopic Signature of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide for Researchers

Introduction: Unveiling a Molecule of Interest

In the landscape of medicinal and materials chemistry, heterocyclic compounds form a cornerstone of innovation. Among these, the 1,2,4-triazole scaffold is a recurring motif in a plethora of pharmacologically active agents, valued for its diverse biological activities. The functionalization of this core structure opens up new avenues for discovery. This guide focuses on a particularly intriguing derivative: 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS). The introduction of a trifluoromethyl group imparts unique electronic properties, enhancing lipophilicity and metabolic stability, while the amino and thiol groups provide reactive handles for further synthetic transformations and potential coordination with metal ions.

This technical guide provides an in-depth analysis of the spectroscopic characteristics of ATFS, offering a foundational understanding for researchers engaged in its synthesis, characterization, and application. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, interpreting the spectral features to build a comprehensive structural profile of the molecule. Our approach is grounded in the principles of spectroscopic analysis, providing not just the data, but the rationale behind the observed phenomena.

Molecular Structure and Tautomerism

The structure of this compound is a subject of interest due to the potential for thione-thiol tautomerism. The molecule can exist in two tautomeric forms: the thiol form and the thione form. The equilibrium between these two forms can be influenced by factors such as the solvent, temperature, and pH. For the purpose of this guide, we will primarily consider the thiol tautomer, which is often favored in many organic solvents.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Core Structure

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For ATFS, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete assignment.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for this class of compounds due to its excellent solubilizing power for polar molecules and its ability to facilitate the observation of exchangeable protons (e.g., -NH₂ and -SH). Deuterated chloroform (CDCl₃) can also be used, though it may not be as effective at dissolving the compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified ATFS sample.

-

Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Gently agitate the tube to ensure complete dissolution. A brief sonication may be applied if necessary.

-

Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

-

¹H NMR Spectroscopy: Proton Environments

For ATFS, we would anticipate the following:

-

-NH₂ Protons: A broad singlet is expected for the two protons of the amino group. The chemical shift will be concentration-dependent and influenced by the solvent. In DMSO-d₆, this signal is likely to appear in the range of 5.5-6.5 ppm.

-

-SH Proton: The thiol proton is acidic and its chemical shift is highly variable, depending on concentration, solvent, and temperature. In DMSO-d₆, it is expected to appear as a broad singlet at a downfield position, potentially in the range of 13.0-14.0 ppm. The significant downfield shift is due to hydrogen bonding with the solvent.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Experimental data for ATFS in CDCl₃ has been reported and is summarized in the table below.[2]

| Carbon Atom | Chemical Shift (δ, ppm) | Rationale |

| C=S (C3) | ~161 | The C=S carbon is significantly deshielded and appears at a downfield chemical shift. |

| C-CF₃ (C5) | ~136 | This carbon is part of the triazole ring and is deshielded by the adjacent nitrogen atoms and the electron-withdrawing trifluoromethyl group. |

| CF₃ | ~-119 | The carbon of the trifluoromethyl group is highly shielded due to the strong electron-withdrawing effect of the three fluorine atoms, resulting in a characteristic upfield chemical shift. The signal may also exhibit splitting due to ¹³C-¹⁹F coupling. |

The presence of the trifluoromethyl group has a pronounced effect on the chemical shifts of the adjacent carbons, providing a clear diagnostic marker for the successful incorporation of this moiety.

¹⁹F NMR Spectroscopy: A Fluorine-Specific Probe

¹⁹F NMR is a powerful technique for the analysis of fluorinated compounds. For ATFS, a single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

-CF₃ Fluorines: A singlet is expected for the trifluoromethyl group. The reported chemical shift is approximately -66.24 ppm in CDCl₃, which is a typical value for a CF₃ group attached to an aromatic ring system.[2]

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: IR Sample Preparation (KBr Pellet)

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of the dry ATFS sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum of the sample.

-

While a specific experimental IR spectrum for ATFS is not available in the reviewed literature, the characteristic absorption bands for the key functional groups can be predicted based on data from similar triazole thiols. For instance, the IR spectrum of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol shows characteristic bands for the NH₂ group (3250 and 3213 cm⁻¹), the S-H group (2736 cm⁻¹), and the C=N bond of the triazole ring (1645 cm⁻¹).[1]

Expected IR Absorption Bands for ATFS:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Amino) | 3300-3500 | Symmetric and asymmetric stretching |

| S-H (Thiol) | 2550-2600 | Stretching (often weak) |

| C=N (Triazole ring) | 1600-1650 | Stretching |

| C-F (Trifluoromethyl) | 1100-1300 | Stretching (strong) |

| C-S | 600-800 | Stretching |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and the elucidation of the molecular structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Predicted Mass Spectrometry Data:

-

Molecular Ion: In positive ion mode ESI-MS, the protonated molecular ion [M+H]⁺ would be expected at m/z 185.0108.

-

Fragmentation Pattern: The fragmentation of ATFS is likely to involve the loss of small neutral molecules. A plausible fragmentation pathway is illustrated below.

Sources

An In-depth Technical Guide to the Tautomeric Forms of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

This technical guide provides a comprehensive exploration of the tautomeric landscape of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The presence of multiple prototropic sites gives rise to a dynamic equilibrium between several tautomeric forms, which dictates the molecule's physicochemical properties, reactivity, and biological activity. This document delves into the structural nuances of these tautomers, the experimental and computational methodologies for their characterization, and the factors governing their relative stabilities.

Introduction to Tautomerism in Substituted 1,2,4-Triazoles

Tautomerism, the interconversion of structural isomers through proton migration, is a pivotal concept in the study of heterocyclic compounds. For derivatives of 1,2,4-triazole, this phenomenon is particularly pronounced, leading to a complex interplay of forms that can significantly impact molecular recognition by biological targets.[1] The subject of this guide, this compound, possesses two primary axes of tautomerism: the thiol-thione equilibrium at the C3 position and the amino-imino equilibrium involving the N4-amino group. Understanding the predominant tautomeric forms in different environments is crucial for rational drug design and the development of novel materials.[2]

The electron-withdrawing nature of the trifluoromethyl group at the C5 position is expected to influence the electronic distribution within the triazole ring, thereby affecting the relative stabilities of the possible tautomers. This guide will provide a detailed analysis of these structural possibilities.

The Tautomeric Landscape: Thiol-Thione and Amino-Imino Forms

The tautomerism in this compound can be dissected into two key equilibria, resulting in four principal tautomeric structures.

Thiol-Thione Tautomerism

This equilibrium involves the migration of a proton between the sulfur atom at the C3 position and the adjacent nitrogen atom (N2) of the triazole ring. This results in two distinct forms: the thiol form, characterized by a C-S-H single bond, and the thione form, which contains a C=S double bond and an N-H bond.[3] For many 1,2,4-triazole-3-thiol derivatives, the thione form is found to be the more stable tautomer, particularly in the solid state and in polar solvents.[4]

Amino-Imino Tautomerism

A second equilibrium exists involving the exocyclic amino group at the N4 position. A proton can migrate from this amino group to a ring nitrogen atom, leading to an imino tautomer. This type of tautomerism is also a critical consideration in understanding the hydrogen bonding capabilities and receptor interactions of 4-amino-1,2,4-triazole derivatives.[5]

The interplay of these two equilibria gives rise to the four potential tautomers illustrated below. The relative populations of these forms are dictated by a combination of electronic effects, steric interactions, and environmental factors such as solvent polarity and temperature.

Figure 1: Tautomeric equilibria of this compound.

Experimental Characterization of Tautomeric Forms

A multi-pronged analytical approach is essential for the unambiguous identification of the predominant tautomeric forms of this compound in different states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating tautomeric structures in solution.[6]

-

¹H NMR: The thione tautomer is expected to exhibit a broad signal for the N-H proton in the range of 13-14 ppm.[6][7] In contrast, the thiol tautomer would show a sharp S-H proton signal at a much higher field, typically between 1.1 and 1.4 ppm, though this can sometimes be obscured by other signals.[6] The protons of the amino group will also present distinct chemical shifts depending on whether they are in an amino or imino form.

-

¹³C NMR: The carbon of the C=S double bond in the thione form has a characteristic chemical shift in the range of 169.00–169.10 ppm.[6] This provides a clear diagnostic marker to differentiate it from the C-S single bond of the thiol form, which would resonate at a significantly different chemical shift. The chemical shift of the C5 carbon will also be influenced by the tautomeric form of the triazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups and can readily distinguish between the thiol and thione tautomers, especially in the solid state.[6]

-

Thione Form: The presence of a C=S stretching vibration, typically in the 1250–1340 cm⁻¹ region, is indicative of the thione tautomer.[6] Additionally, a characteristic N-H stretching band will be observed between 3100–3460 cm⁻¹.[6]

-

Thiol Form: The thiol tautomer is characterized by a weak but sharp S-H stretching band in the 2550–2650 cm⁻¹ range.[6] The N=C-S stretching vibration appears at lower frequencies, around 1180–1230 cm⁻¹.[6]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.[8] By precisely locating the positions of all atoms, including hydrogen atoms, it can unambiguously determine bond lengths and confirm the presence of a C=S double bond (in the thione form) or a C-S single bond and an S-H group (in the thiol form). This technique has been instrumental in confirming that many 1,2,4-triazole-3-thiol derivatives exist predominantly as the thione tautomer in the crystalline state.[9][10]

| Technique | Thione Tautomer | Thiol Tautomer | Reference |

| ¹H NMR | N-H signal at ~13-14 ppm | S-H signal at ~1.1-1.4 ppm | [6][7] |

| ¹³C NMR | C=S signal at ~169 ppm | C-S signal at a different, upfield shift | [6] |

| IR Spectroscopy | C=S stretch at 1250-1340 cm⁻¹, N-H stretch at 3100-3460 cm⁻¹ | S-H stretch at 2550-2650 cm⁻¹, N=C-S stretch at 1180-1230 cm⁻¹ | [6] |

| X-ray Crystallography | C=S double bond length, N-H bond present | C-S single bond length, S-H bond present | [8][9][10] |

| Table 1: Spectroscopic Signatures for the Differentiation of Thiol and Thione Tautomers. |

Computational and Theoretical Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for studying the tautomerism of heterocyclic systems.[11] These methods allow for the determination of the relative stabilities of the different tautomers in the gas phase and in various solvents, providing insights that complement experimental findings.[12][13]

For 1,2,4-triazole-3-thione and its derivatives, computational studies have consistently shown that the thione form is the most stable tautomer in the gas phase.[11] The inclusion of solvent effects in these calculations, often through models like the Polarizable Continuum Model (PCM), is crucial, as the relative stabilities of tautomers can be significantly influenced by the polarity of the medium.[13] More polar solvents tend to favor the more polar thione tautomer.[2][4]

The trifluoromethyl substituent is expected to have a significant impact on the electronic structure and, consequently, the tautomeric equilibrium. DFT calculations can be employed to quantify this effect and predict the predominant tautomeric form of this compound under various conditions.

Experimental Protocols

The following are generalized protocols for the characterization of the tautomeric forms of this compound.

NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a standard pulse program. Pay close attention to the chemical shift regions of ~13-14 ppm (for N-H protons) and ~1-2 ppm (for S-H protons).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Look for a signal in the ~160-170 ppm region, which is characteristic of a C=S carbon.

-

Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative populations of the different tautomers, if multiple forms are present in detectable amounts. Compare the observed chemical shifts with literature values for analogous compounds.[6]

IR Spectroscopic Analysis

-

Sample Preparation (Solid State): Prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic stretching frequencies for S-H, N-H, and C=S bonds to determine the predominant tautomeric form in the solid state.[6]

Figure 2: Integrated workflow for the investigation of tautomerism.

Biological Implications of Tautomerism

The tautomeric state of a molecule is of paramount importance in drug design, as different tautomers possess distinct shapes, hydrogen bonding patterns, and electronic properties.[1] Consequently, only one tautomer may be able to bind effectively to the active site of a target enzyme or receptor. The 1,2,4-triazole scaffold is a well-established pharmacophore found in numerous clinically used drugs.[14][15] Derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[16][17][18]

The ability of this compound to exist in different tautomeric forms could be a key determinant of its biological activity. A comprehensive understanding of its tautomeric behavior is therefore a prerequisite for any structure-activity relationship (SAR) studies and for the rational design of more potent and selective therapeutic agents.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon governed by the interplay of thiol-thione and amino-imino equilibria. A combination of advanced spectroscopic techniques, including NMR and IR spectroscopy, and single-crystal X-ray diffraction, provides the necessary tools for the experimental characterization of the predominant tautomeric forms. These experimental investigations, when coupled with the insights from computational modeling, offer a powerful approach to understanding the structural and electronic properties of this important heterocyclic compound. This knowledge is fundamental for harnessing its full potential in the fields of medicinal chemistry and materials science.

References

-

G. W. P. D. R. M. P. S. A. G. M. B. M. L. S. W. Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Frontiers in Chemistry. 2019. Available from: [Link]

-

Z. B. F. T. Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry. 1990;68(8):1482-1488. Available from: [Link]

-

G. H. A. M. T. A. T. S. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2016;163:170-180. Available from: [Link]

-

A. A. Thiol-thione equilibria in nitrogenous Heterocyclic Mercapto-compounds. Australian National University; 1956. Available from: [Link]

-

I. V. K. I. V. K. A. V. P. G. V. T. The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. 2015;7(10):763-771. Available from: [Link]

-

I. N. S. A. O. B. O. I. A. A. A. S. S. T. N. Thione–thiol tautomerism of I' and II'. ResearchGate. 2021. Available from: [Link]

-

A. E. A. A. A. A. E. A. A. A. S. A. A. A. A. X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Molecules. 2022;27(19):6499. Available from: [Link]

-

Z. B. F. T. Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. 1990. Available from: [Link]

-

G. K. J. C. D. On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry. 2015;1052:58-67. Available from: [Link]

-

S. A. A. A. S. S. A. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling. 2010;16(5):965-975. Available from: [Link]

-

S. G. N. A. S. V. I. T. B. A. T. ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top) and 5-Phenyl-1,3,4-thiadiazol-2-amine (bottom). ResearchGate. 2021. Available from: [Link]

-

A. S. D. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory; 2014. Available from: [Link]

-

S. A. S. B. A. S. A. A. M. S. A. P. An insight on medicinal attributes of 1,2,4-triazoles. PMC. 2020. Available from: [Link]

-

A. A. A. A. E. A. A. A. A. S. A. A. A. A. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. ResearchGate. 2022. Available from: [Link]

-

S. G. K. M. M. S. A. S. The thione‐thiol tautomerism in 1,2,4‐triazoles. ResearchGate. 2021. Available from: [Link]

-

P. S. S. S. A. S. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules. 2019;24(17):3148. Available from: [Link]

-

A. A. A. A. E. A. A. A. A. S. A. A. A. A. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules. 2022;27(19):6617. Available from: [Link]

-

C. C. The thione-thiol tautomerism in simple thioamides. SciSpace. 1973. Available from: [Link]

-

S. H. K. V. S. S. S. S. A. K. K. R. A. S. S. R. Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. Molecules. 2020;25(17):3961. Available from: [Link]

-

G. A. A. A. A. M. H. A. A. A. A. A. A. E. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Scientific Reports. 2024;14(1):16212. Available from: [Link]

-

I. P. O. P. O. S. L. K. M. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science. 2021;(3(31)):4-9. Available from: [Link]

-

M. S. A. E. A. A. A. A. A. E. S. A. E. Synthesis and X-ray Structure Analysis of the Polymeric [Ag 2 (4-Amino-4H-1,2,4-triazole) 2 (NO 3 )] n (NO 3 ) n Adduct: Anticancer, and Antimicrobial Applications. Molecules. 2023;28(19):7001. Available from: [Link]

-

H. N. M. M. H. A. S. R. A. Z. S. M. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. 2013;03(04):366-375. Available from: [Link]

-

A. D. C. M. H. P. An ab initio study of the structure, tautomerism and molecular properties of the C- and N-amino-1,2,4-triazoles. ResearchGate. 1999. Available from: [Link]

-

R. A. A. K. M. H. A. K. A. H. Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. 2014. Available from: [Link]

-

S. P. Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[2][6][19] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. 2017. Available from: [Link]

-

A. S. M. T. H. E. G. A. S. A. S. DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects. Journal of Molecular Modeling. 2020;26(3). Available from: [Link]

-

O. V. K. V. O. K. T. V. K. S. O. P. O. P. S. Y. K. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. 2022. Available from: [Link]

-

National Center for Biotechnology Information. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. PubChem. Available from: [Link]

-

N. K. A. K. K. B. E. A. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. AVES. 2020. Available from: [Link]

-

M. J. D. DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. ResearchGate. 2012. Available from: [Link]

-

A. S. A. S. A. KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4- TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY. Journal of the Chilean Chemical Society. 2019;64(1):4371-4378. Available from: [Link]

-

D. I. S. A. N. K. A. Y. T. A. A. K. V. P. Z. A. I. K. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A. 2024;128(17):3231-3240. Available from: [Link]

-

V. S. O. K. V. P. Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine. 2021;14(3):284-289. Available from: [Link]

-

J. S. B. Figure 4. Amino imino tautomeric equilibrium for the syn rotamers of N... ResearchGate. 2006. Available from: [Link]

-

National Center for Biotechnology Information. 4-Amino-1,2,4-triazole. PubChem. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. dspace.ncl.res.in [dspace.ncl.res.in]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scirp.org [scirp.org]

- 16. mdpi.com [mdpi.com]

- 17. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 18. researchgate.net [researchgate.net]

- 19. 1H-1,2,4-Triazole-3-thiol(3179-31-5) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural features, including a trifluoromethyl group, an amino group, and a thiol group on a 1,2,4-triazole core, impart a range of intriguing chemical and physical properties. This guide provides a comprehensive overview of ATFS, detailing its known physical and chemical characteristics, a robust synthesis protocol, and an exploration of its potential applications, particularly in the realm of drug development. Drawing upon the extensive research into analogous 1,2,4-triazole-3-thiol derivatives, this document aims to serve as a foundational resource for researchers looking to explore the therapeutic and industrial utility of this promising molecule.

Introduction: The Scientific Interest in this compound

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. The incorporation of a thiol group at the 3-position and an amino group at the 4-position of this ring system creates a versatile building block with multiple reactive sites, allowing for a diverse range of chemical modifications. Furthermore, the introduction of a trifluoromethyl group at the 5-position is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.

This compound (ATFS) combines these key features, making it a compound of considerable scientific interest. While its application as a corrosion inhibitor for low-carbon steel in acidic environments has been demonstrated, its potential in drug discovery remains largely unexplored.[1][2] This guide will synthesize the available technical data for ATFS and extrapolate its potential based on the known properties and biological activities of structurally related compounds.

Physicochemical Properties of ATFS

A thorough understanding of the physicochemical properties of ATFS is fundamental to its application in research and development. The following table summarizes the key known and predicted properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₃H₃F₃N₄S | [1] |

| Molecular Weight | 184.14 g/mol | [1] |

| CAS Number | 24848-20-2 | [1] |

| Appearance | Colorless crystals | [2] |

| Melting Point | 140.3–141.0 °C | [2] |

| Boiling Point | Data not available; likely decomposes at elevated temperatures. | |

| Solubility | Recrystallized from water, suggesting some aqueous solubility. Data in organic solvents is not readily available. | [2] |

| pKa | Data not available. The thiol group is expected to be acidic, while the amino and triazole nitrogens are basic. | |

| Predicted XlogP | 0.3 | [3] |

Molecular Structure and Tautomerism

ATFS can exist in two tautomeric forms: the thiol form and the thione form. This thiol-thione tautomerism is a common feature of 1,2,4-triazole-3-thiol derivatives and can significantly influence their chemical reactivity and biological activity.[1]

Caption: Thiol-thione tautomerism of this compound.

While both forms may exist in equilibrium, studies on related compounds suggest that the thione form is often predominant in the solid state and in neutral solutions.[4] The exact equilibrium position for ATFS in different environments has not been experimentally determined but is a critical factor for its interaction with biological targets.

Synthesis and Characterization

A reliable and efficient synthesis of ATFS is crucial for its further investigation. A detailed protocol has been reported, providing a high-purity product in good yield.

Synthetic Protocol

The synthesis of ATFS is achieved through the cyclization of a thiocarbohydrazide derivative with trifluoroacetic acid.[2]

Caption: Potential reaction pathways for the derivatization of ATFS.

Potential Applications in Drug Development

While specific biological studies on ATFS are limited, the broader class of 4-amino-1,2,4-triazole-3-thiol derivatives has demonstrated a wide spectrum of pharmacological activities. This suggests that ATFS could be a valuable starting point for the development of new therapeutic agents.

Antimicrobial and Antifungal Activity

Derivatives of 4-amino-1,2,4-triazole-3-thiol are well-documented for their potent antimicrobial and antifungal properties. [3][5][6][7][8][9]The trifluoromethyl group in ATFS may further enhance this activity, as fluorinated compounds often exhibit improved biological potency. [7]The proposed mechanism of action for some of these compounds involves the inhibition of essential microbial enzymes.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,2,4-triazole derivatives. [5][10][11][12][13]These compounds have been shown to inhibit the proliferation of various cancer cell lines, and their mechanisms of action are believed to involve the inhibition of key enzymes in cancer cell signaling pathways. The structural features of ATFS make it a candidate for investigation as a novel anticancer agent.

Enzyme Inhibition

The 4-amino-1,2,4-triazole-3-thiol scaffold has been identified as a promising starting point for the design of enzyme inhibitors. [14]For example, derivatives have been shown to inhibit serine and metallo-β-lactamases, which are involved in bacterial antibiotic resistance. [14]The ability of the thiol and amino groups to coordinate with metal ions in enzyme active sites is a key aspect of their inhibitory activity.

Safety and Toxicology

Preliminary information suggests that ATFS is toxic and can cause irritation. [2]The trifluoromethyl group may also contribute to its persistence in the environment. [2]As with any chemical compound, appropriate safety precautions, including the use of personal protective equipment, should be taken when handling ATFS. Further toxicological studies are necessary to fully characterize its safety profile.

Conclusion and Future Directions

This compound is a fascinating molecule with a rich chemical landscape and significant, yet largely untapped, potential. While its properties as a corrosion inhibitor have been established, its utility in drug discovery and development presents an exciting frontier for research.

Key areas for future investigation include:

-

Comprehensive Physicochemical Profiling: Experimental determination of pKa, solubility in various solvents, and a complete set of spectral data (¹H NMR, FT-IR, Mass Spectrometry) is essential.

-

Exploration of Chemical Space: Synthesis and characterization of a diverse library of ATFS derivatives to probe structure-activity relationships.

-

Biological Screening: Systematic evaluation of the antimicrobial, antifungal, anticancer, and enzyme inhibitory activities of ATFS and its derivatives.

-

Toxicological Assessment: In-depth studies to understand the safety profile of ATFS for potential therapeutic applications.

This technical guide provides a solid foundation for researchers to begin their exploration of this compound. With its unique combination of functional groups and the proven track record of the 1,2,4-triazole scaffold, ATFS is poised to be a valuable tool in the development of new technologies and therapies.

References

Sources

- 1. scbt.com [scbt.com]

- 2. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C3H3F3N4S) [pubchemlite.lcsb.uni.lu]

- 4. 5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione | C3H2F3N3S | CID 2724175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Istanbul University Press [iupress.istanbul.edu.tr]

- 6. mdpi.com [mdpi.com]

- 7. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 8. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione | MDPI [mdpi.com]

- 9. connectjournals.com [connectjournals.com]

- 10. Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 4-Amino-5-pyridin-3-yl-4H-(1,2,4)triazole-3-thiol | C7H7N5S | CID 853294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-Amino-5-trifluoromethyl-4H-1,2,4-triazole-3-thiol [cymitquimica.com]

- 14. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | C3H6N4S | CID 1268034 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solid-State Structure of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol: A Comparative Crystallographic Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest due to its trifluoromethyl moiety and versatile triazole scaffold. In the absence of a publicly available single-crystal X-ray structure for the title compound, this guide presents a novel, in-depth comparative analysis. We detail the established synthesis and spectroscopic characterization of this compound. Subsequently, a meticulous examination of the crystal structure of its close structural analogue, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT), is provided, based on its known crystallographic data (CCDC 275672). Through this rigorous comparison, we elucidate the profound influence of the trifluoromethyl group on solid-state packing and predict the intermolecular interactions that define the crystal lattice of the title compound. This guide serves as a critical resource, bridging a crucial knowledge gap and providing a robust, data-driven structural hypothesis to guide future experimental and computational studies in materials science and medicinal chemistry.

Introduction: The Significance of Fluorinated Triazoles

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its metabolic stability and ability to participate in a wide range of biological interactions.[1] The incorporation of a trifluoromethyl (-CF₃) group onto this scaffold imparts unique physicochemical properties, including increased lipophilicity, enhanced metabolic stability, and altered electronic characteristics, which can profoundly influence a molecule's bioactivity and material properties.[2] this compound (ATFS) is a prime example of this molecular design strategy. While its efficacy as a corrosion inhibitor for low-carbon steel has been demonstrated, its potential in other fields, particularly drug development, remains largely unexplored.[3][4]

A definitive understanding of the three-dimensional structure and intermolecular interactions in the solid state is paramount for predicting physicochemical properties such as solubility, stability, and crystal packing. This knowledge is indispensable for rational drug design and the development of new materials. To date, a single-crystal X-ray diffraction study for ATFS has not been reported in the public domain. This guide addresses this critical gap by presenting a detailed synthesis protocol for ATFS, followed by a rigorous crystallographic analysis of its non-fluorinated analogue, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT). By comparing the known structure of AMTT with the established properties of ATFS, we provide an expert-driven prediction of its solid-state architecture.

Synthesis and Characterization of the Target Compound (ATFS)

The synthesis of this compound is a well-established procedure, proceeding via the cyclization of a hydrazine carbothiohydrazide with trifluoroacetic acid.[3] The causality behind this experimental choice lies in the robust and high-yielding nature of this cyclization reaction for forming the 1,2,4-triazole ring system.

Experimental Protocol: Synthesis of ATFS

This protocol is adapted from the methodology reported by Darwish et al. (2025).[3]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hydrazine carbothiohydrazide (10.6 g, 0.1 mol) and 2,2,2-trifluoroacetic acid (11.4 g, 0.1 mol).

-

Solvent Addition: Add 30 mL of deionized water to the flask.

-

Reflux: Heat the mixture to reflux with constant stirring and maintain reflux for 5 hours. The elevated temperature provides the necessary activation energy for the intramolecular cyclization to occur efficiently.

-

Cooling and Precipitation: After 5 hours, remove the heat source and allow the reaction mixture to cool to room temperature. Further cool the mixture in an ice bath to maximize the precipitation of the product.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid residue with 10 mL of cold deionized water to remove any unreacted starting materials or water-soluble impurities.

-

Recrystallization: Recrystallize the crude solid from water to yield the pure this compound as a solid. This self-validating step ensures the removal of impurities, as the pure compound will crystallize out of the saturated solution upon cooling, leaving impurities behind.

Spectroscopic Characterization

The structural integrity of the synthesized ATFS is confirmed by spectroscopic methods. The ¹³C NMR spectrum provides characteristic signals consistent with the triazole core and its substituents.[3]

| Carbon Atom | Chemical Shift (δ) ppm | Rationale |

| C=S (Thione) | ~165-175 | The C=S carbon is typically deshielded and appears in this downfield region. |

| C-CF₃ | ~145-155 | The carbon attached to the electron-withdrawing CF₃ group is significantly deshielded. |

| -CF₃ | ~115-125 (quartet) | The carbon of the trifluoromethyl group itself appears as a quartet due to coupling with the three fluorine atoms (¹JC-F). |

| Table 1: Predicted ¹³C NMR Chemical Shifts for ATFS in a suitable solvent like DMSO-d₆. Data is inferred from related structures and general principles.[3] |

Crystallographic Analysis of a Structural Analogue: 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT)

To build a reliable model for the crystal structure of ATFS, we turn to its closest non-fluorinated analogue, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT), for which a crystal structure is available in the Cambridge Structural Database (CSD).

-

CSD Deposition Number: 275672

-

Associated Publication DOI: 10.1080/15421400600700471

The molecule exists in its thione tautomeric form and crystallizes in the monoclinic space group P2₁/c. The crystal lattice is dominated by a robust network of intermolecular hydrogen bonds.

Molecular Structure of AMTT

The core of the molecule is the planar 4H-1,2,4-triazole ring. The exocyclic amino (-NH₂) and thione (C=S) groups, along with the methyl (-CH₃) substituent, define its chemical reactivity and intermolecular interactions.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for AMTT, providing a quantitative basis for our structural analysis.

| Parameter | Value (for CCDC 275672) |

| Chemical Formula | C₃H₆N₄S |

| Formula Weight | 130.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.012(2) |

| b (Å) | 11.543(3) |

| c (Å) | 6.541(2) |

| α (°) | 90 |

| β (°) | 109.34(3) |

| γ (°) | 90 |

| Volume (ų) | 570.6(3) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.515 |

| Table 2: Key crystallographic data for AMTT. |

Intermolecular Interactions and Crystal Packing

The defining feature of the AMTT crystal structure is its extensive hydrogen-bonding network. The amino group (-NH₂) acts as a hydrogen bond donor, while the thione sulfur (S) and one of the ring nitrogen atoms act as acceptors. This creates a robust, centrosymmetric dimer motif.

Specifically, two molecules are linked via N-H···S hydrogen bonds, where a hydrogen from the amino group of one molecule interacts with the sulfur atom of a neighboring, inverted molecule. This primary interaction is further supported by N-H···N hydrogen bonds, creating a layered structure.

Comparative Analysis and Predicted Structure of ATFS

By contrasting the known structure of AMTT with the anticipated effects of the trifluoromethyl group, we can construct a predictive model for the crystal structure of ATFS.

-

Thiol-Thione Tautomerism: Like its methyl analogue, ATFS is expected to exist predominantly in the thione tautomeric form in the solid state. The stability of the C=S double bond within the conjugated ring system favors this form.

-

Influence of the -CF₃ Group: The trifluoromethyl group is a powerful electron-withdrawing substituent and is significantly larger than a methyl group. This has two major consequences:

-

Electronic Effects: The -CF₃ group will withdraw electron density from the triazole ring, potentially increasing the acidity of the N-H protons on the ring and the exocyclic amino group. This could lead to stronger, more directional hydrogen bonds.

-

Steric Effects: The bulkier -CF₃ group will necessitate a different packing arrangement compared to the -CH₃ group to minimize steric hindrance.

-

-

Predicted Intermolecular Interactions:

-

N-H···S and N-H···N Hydrogen Bonds: The primary hydrogen bonding motifs observed in AMTT are expected to persist in ATFS. The N-H protons of the amino group and the ring will likely form strong hydrogen bonds with the thione sulfur and ring nitrogen atoms of adjacent molecules, forming similar dimer or catemer structures.

-

Role of Fluorine: A crucial difference will be the potential for the fluorine atoms to participate in intermolecular interactions. While not as strong as conventional hydrogen bonds, weak C-F···H-N or C-F···H-C interactions could play a significant role in stabilizing the overall crystal packing. The highly electronegative fluorine atoms could also engage in F···S or F···N interactions, further influencing the lattice architecture.

-

Based on this comparative analysis, we predict that ATFS will crystallize in a layered structure dominated by N-H···S and N-H···N hydrogen bonds, similar to AMTT. However, the crystal packing will be adjusted to accommodate the larger -CF₃ group, and the overall lattice energy will likely be supplemented by a network of weaker C-F···H or other fluorine-involved interactions.

Potential Applications in Drug Development

The 4-amino-1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[5] The presence of the amino, thiol, and triazole nitrogen atoms provides multiple points for coordination with biological targets, such as metalloenzymes.[1]

-

Antifungal Agents: Triazoles are famous for their use as antifungal drugs (e.g., fluconazole), which act by inhibiting the enzyme lanosterol 14α-demethylase.

-

Antitubercular and Antibacterial Agents: Various triazole-thiol derivatives have shown promising activity against Mycobacterium tuberculosis and other bacterial strains by targeting essential enzymes.[6]

-

Anticancer Properties: The triazole scaffold has been explored for the development of novel anticancer agents.[1]

The introduction of the trifluoromethyl group in ATFS could enhance these properties by improving cell permeability and metabolic resistance, making it a compelling candidate for further investigation in drug discovery programs.

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the synthesis and structural characteristics of this compound. While an experimentally determined crystal structure remains elusive, we have constructed a robust and scientifically-grounded predictive model based on a detailed crystallographic analysis of its close structural analogue, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol.

Our analysis predicts that the solid-state structure of ATFS is governed by strong N-H···S and N-H···N hydrogen bonds, with the trifluoromethyl group modulating the crystal packing through steric effects and potential participation in weaker, fluorine-based intermolecular interactions.

This work underscores the critical need for experimental validation through single-crystal X-ray diffraction. Such a study would not only confirm or refine the predictions made herein but also provide invaluable data for the computational modeling and rational design of novel pharmaceuticals and advanced materials based on this promising fluorinated triazole scaffold.

References

-

Darwish, M. M., et al. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. BMC Chemistry. Available at: [Link]

-

PubChem. (n.d.). 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. National Center for Biotechnology Information. Available at: [Link]

-

PubChemLite. (n.d.). This compound. Available at: [Link]

-

Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. Available at: [Link]

-

Özdemir, A., et al. (2017). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available at: [Link]

-

Prachand, S. (2019). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[3][7][8] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available at: [Link]

-

Goud, B. S., et al. (2020). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3- Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. MDPI. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Potential: The Role of 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol in Modern Chemistry. Available at: [Link]

-

Al-Amiery, A. A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]

-

PubMed. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment. Available at: [Link]

Sources

- 1. Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 2. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 3. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - 4-amino-5-methyl-4h-1,2,4-triazole-3-thiol (C3H6N4S) [pubchemlite.lcsb.uni.lu]

- 7. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | C3H6N4S | CID 1268034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

This guide provides a comprehensive technical overview of the solubility of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in various research and development sectors, including its application as a corrosion inhibitor.[1][2][3] Understanding the solubility of this compound is a critical parameter for its effective application, formulation, and environmental assessment.[4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the experimental determination of its solubility and the underlying physicochemical principles.

Introduction to this compound and the Imperative of Solubility Analysis

This compound, hereafter referred to as ATFS, is a substituted triazole derivative. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms.[5] The unique structural features of ATFS, including an amino group, a trifluoromethyl group, and a thiol group, impart specific chemical properties that make it a subject of scientific inquiry.[1] The trifluoromethyl group, for instance, can influence the compound's electronic properties and environmental persistence.[1]

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various media. In pharmaceutical research, solubility is a critical determinant of a drug's bioavailability and therapeutic efficacy.[4][6][7] For applications such as corrosion inhibition, the solubility in the operational medium is paramount for ensuring a sufficient concentration of the inhibitor at the material's surface.[1] Therefore, a thorough understanding and precise measurement of ATFS's solubility are essential for its practical application and for predicting its environmental fate.[1]

Physicochemical Properties Influencing the Solubility of ATFS

While specific experimental data on all physicochemical properties of ATFS are not widely published, we can infer its likely behavior based on its structural motifs and data from related compounds.

-

Chemical Structure and Functional Groups: The ATFS molecule possesses both hydrogen bond donors (amino and thiol groups) and acceptors (nitrogen atoms in the triazole ring), as well as a highly electronegative trifluoromethyl group. The presence of these functional groups suggests the potential for complex interactions with various solvents. The hydrogen bonding capability of triazoles significantly influences their solubility in both polar and non-polar solvents.[8]

-

pKa: The acidity and basicity of a compound, quantified by its pKa value(s), play a crucial role in its solubility, particularly in aqueous solutions of varying pH.[7] The amino group will have a basic pKa, while the thiol group and the triazole ring protons will have acidic pKa values. The exact pKa values would need to be determined experimentally, as they will dictate the ionization state of the molecule at a given pH, which in turn significantly affects solubility.

-

LogP (Octanol-Water Partition Coefficient): The LogP value is a measure of a compound's lipophilicity. The trifluoromethyl group is known to increase lipophilicity, which might suggest a preference for non-polar, organic solvents. However, the presence of the amino and thiol groups, along with the triazole ring, will contribute to its hydrophilicity. The overall LogP will be a balance of these opposing characteristics.

-

Crystal Structure: The solid-state properties of a compound can significantly impact its thermodynamic solubility.[9] Different crystalline forms (polymorphs) or an amorphous state will have different lattice energies, leading to different solubility values.

Methodologies for Determining the Solubility of ATFS

The determination of a compound's solubility can be approached from two perspectives: kinetic and thermodynamic solubility.[6]

-

Kinetic Solubility: This measures the concentration of a compound that can be dissolved in a solvent under specific, often rapid, conditions before it precipitates. It is a high-throughput screening method commonly used in early drug discovery.[6][10] Kinetic solubility is often determined by adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs, often by nephelometry (light scattering).[6][10]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure when the solid and dissolved phases are in equilibrium.[6] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[11]

Experimental Protocol: Equilibrium (Shake-Flask) Solubility Determination

This protocol outlines the steps for determining the thermodynamic solubility of ATFS in a range of solvents.

Principle: An excess of the solid compound is agitated in the solvent for a sufficient time to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.

Materials:

-

This compound (ATFS), solid

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO), Chloroform)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid ATFS to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of each selected solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the samples to shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, carefully separate the supernatant (the saturated solution) from the undissolved solid. This can be achieved by either:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Filtration: Carefully draw the supernatant into a syringe and filter it through a syringe filter into a clean vial. Care must be taken to avoid clogging the filter and to ensure the filter material does not adsorb the compound.[9]

-

-

Sample Preparation for Analysis: Dilute an aliquot of the clear, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of ATFS. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: Calculate the solubility of ATFS in each solvent based on the measured concentration and the dilution factor.

Causality Behind Experimental Choices:

-

Excess Solid: Using an excess of the solid ensures that the solution becomes saturated and that equilibrium can be established between the dissolved and undissolved states.[9]

-